Pentatriaconta-1,7-diene
Description
Properties
CAS No. |
138538-53-1 |
|---|---|
Molecular Formula |
C35H68 |
Molecular Weight |
488.9 g/mol |
IUPAC Name |
pentatriaconta-1,7-diene |
InChI |
InChI=1S/C35H68/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3,13,15H,1,4-12,14,16-35H2,2H3 |
InChI Key |
YEXWSNPACHEDRB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC=CCCCCC=C |
Origin of Product |
United States |
Comprehensive Spectroscopic and Chromatographic Characterization for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic compounds. For Pentatriaconta-1,7-diene, both ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, are utilized to map the carbon skeleton and ascertain the precise location and configuration of the double bonds. libretexts.org
Elucidation of Double Bond Positionality and Stereochemistry
The ¹H NMR spectrum of this compound provides initial evidence for the olefinic protons. The terminal double bond (C1=C2) exhibits characteristic signals for the vinyl protons, typically in the range of δ 4.9-5.8 ppm. The internal double bond at C7-C8 will show olefinic proton signals around δ 5.3-5.5 ppm, with the exact chemical shifts and coupling constants being dependent on the stereochemistry (cis or trans). libretexts.org
Two-dimensional NMR experiments are critical for unambiguous assignment. Correlation Spectroscopy (COSY) reveals the coupling between adjacent protons, allowing for the tracing of the carbon chain and confirming the connectivity around the double bonds. For instance, a COSY spectrum would show correlations between the protons on C6, C7, C8, and C9, confirming the location of the internal double bond.
Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) is employed to determine the stereochemistry of the C7=C8 double bond. acdlabs.comyoutube.comlibretexts.org For a cis isomer, a through-space correlation (NOE) would be observed between the olefinic protons on C7 and C8. Conversely, for a trans isomer, an NOE would be expected between a proton on C7 and a proton on C9, and between a proton on C8 and a proton on C6.
¹³C NMR spectroscopy further corroborates the structure, with the olefinic carbons appearing in the downfield region (typically δ 110-140 ppm). libretexts.org The chemical shifts of the allylic carbons (C3, C6, and C9) also provide valuable structural information.
Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Data for (7Z)-Pentatriaconta-1,7-diene
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | ~5.8 (ddt) | ~114.1 |
| 2 | ~4.95 (m) | ~139.1 |
| 3 | ~2.05 (q) | ~33.8 |
| 4-5 | ~1.2-1.4 (m) | ~29.0-29.7 |
| 6 | ~2.0 (q) | ~27.2 |
| 7 | ~5.35 (dt) | ~129.8 |
| 8 | ~5.35 (dt) | ~130.3 |
| 9 | ~2.0 (q) | ~29.3 |
| 10-34 | ~1.2-1.4 (m) | ~22.7-31.9 |
| 35 | ~0.88 (t) | ~14.1 |
Note: The chemical shifts are approximate and can vary based on the solvent and specific stereochemistry.
Analysis of Chain Microstructure and Branching in Long-Chain Polyolefins
While this compound is a discrete molecule and not a polymer, the NMR techniques used for analyzing polyolefin microstructure are relevant for confirming the linearity of its long alkyl chain. nih.govresearchgate.net The absence of signals corresponding to methine protons (other than those at the double bonds) in the ¹H and ¹³C NMR spectra would confirm the lack of branching. nih.govresearchgate.net The integration of the terminal methyl proton signal (C35) relative to the olefinic or methylene (B1212753) protons can be used to verify the chain length. High-temperature NMR might be employed to ensure complete dissolution and achieve high-resolution spectra for such a long-chain hydrocarbon. harth-research-group.org
Advanced Mass Spectrometry (MS) Techniques
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
High-Mass Resolution and Tandem Mass Spectrometry for Molecular Identification (e.g., APCI-MS for C15-C40 compounds)
For a large, relatively non-polar molecule like this compound (molecular weight 490.9 g/mol ), a soft ionization technique is preferable to observe the molecular ion. Atmospheric Pressure Chemical Ionization (APCI) is well-suited for the analysis of hydrocarbons in the C15-C40 range. scielo.brjyu.fiacs.org High-resolution mass spectrometry (HRMS) coupled with APCI would allow for the determination of the exact mass and elemental formula of the molecular ion, confirming the identity as C₃₅H₆₈.
Tandem mass spectrometry (MS/MS) can provide further structural information through controlled fragmentation of the molecular ion. aocs.org While fragmentation of the un-derivatized diene might not precisely locate the double bonds due to potential isomerization upon ionization, it can confirm the presence of a long alkyl chain through characteristic losses of alkyl fragments.
Derivatization Strategies for Double Bond Location (e.g., Dimethyl Disulfide Adducts)
To definitively pinpoint the locations of the double bonds using mass spectrometry, chemical derivatization is employed. A widely used method is the reaction with dimethyl disulfide (DMDS) catalyzed by iodine. researchgate.netacs.orgnih.govacs.org This reaction forms a bis(methylthio) adduct across each double bond.
When the DMDS adduct of this compound is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), it undergoes predictable fragmentation upon electron ionization. nih.govwiley.com The key fragmentation is the cleavage of the C-C bond between the two carbons that were originally part of the double bond and now bear the methylthio (-SCH₃) groups. This results in two diagnostic fragment ions that allow for the unambiguous determination of the original double bond positions. For this compound, derivatization would yield two major sets of fragments corresponding to the cleavage at the original 1,2 and 7,8 positions. It's noted that for non-conjugated dienes where the double bonds are separated by at least four methylene groups, linear diadducts are readily formed. researchgate.net
Table 2: Predicted Key Mass Fragments for the DMDS Adduct of this compound
| Original Double Bond | Derivatized Structure | Key Fragment Ions (m/z) |
| C1=C2 | CH₂(SCH₃)-CH(SCH₃)-(CH₂)₂₇-CH₃ | Fragments indicating cleavage between C1 and C2 |
| C7=C8 | CH₂=CH-(CH₂)₄-CH(SCH₃)-CH(SCH₃)-(CH₂)₂₆-CH₃ | Fragments indicating cleavage between C7 and C8 |
Note: The fragmentation pattern of the diadduct would be complex, but the diagnostic ions resulting from cleavage at the site of the original double bonds would be the most informative.
Vibrational Spectroscopy for Molecular Conformation and Environment
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides insights into the functional groups present and the conformational order of the molecule.
For this compound, the IR spectrum would show characteristic C-H stretching vibrations for both sp² (olefinic) and sp³ (aliphatic) carbons. spectroscopyonline.com The C-H stretching bands for the olefinic protons appear above 3000 cm⁻¹, while those for the aliphatic chain are found below 3000 cm⁻¹. libretexts.org The C=C stretching vibrations would appear in the region of 1640-1680 cm⁻¹. The out-of-plane C-H bending vibrations (wagging) are particularly informative for determining the substitution pattern of the double bonds. A terminal vinyl group (C1=C2) would show strong bands around 910 cm⁻¹ and 990 cm⁻¹, while the C7=C8 double bond would exhibit a band whose position depends on its stereochemistry (around 965 cm⁻¹ for trans and a weaker band around 675-730 cm⁻¹ for cis).
Raman spectroscopy is also a valuable tool, as the C=C stretching vibration of non-polar double bonds often gives a strong Raman signal. The study of long-chain hydrocarbons by vibrational spectroscopy has shown that specific skeletal vibrations can provide information about the conformational order (e.g., the degree of all-trans character) of the alkyl chain. worldscientific.comresearchgate.net In the solid state, a highly ordered, all-trans conformation of the long alkyl chain would lead to sharper and more defined spectral bands.
Table 3: Key Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| =C-H Stretch (sp²) | 3010-3095 |
| -C-H Stretch (sp³) | 2850-2960 |
| C=C Stretch | 1640-1680 |
| -CH₂- Scissoring | ~1465 |
| =C-H Out-of-plane bend (terminal) | ~910 and ~990 |
| =C-H Out-of-plane bend (internal, cis) | ~675-730 |
| =C-H Out-of-plane bend (internal, trans) | ~965 |
Advanced Chromatographic Separation and Analysis
Chromatographic methods are essential for verifying the purity of this compound and determining its properties within a mixture.
While this compound (C35) can often be analyzed by conventional gas chromatography, HT-GC is the method of choice for analyzing mixtures containing very high molecular weight hydrocarbons, ensuring that even compounds boiling above 400 °C are eluted and detected. researchgate.netnih.gov HT-GC systems utilize specialized columns, such as those with siloxane-carborane backbones or polyimide-coated fused silica (B1680970), that are stable at temperatures up to 480 °C. phenomenex.comobrnutafaza.hr
This technique separates compounds based on their boiling points. phenomenex.com In an HT-GC analysis, this compound would elute at a retention time slightly shorter than its fully saturated analogue, pentatriacontane, due to the slightly lower boiling point conferred by the unsaturation. Coupling HT-GC with a mass spectrometer (HTGC-MS) allows for the simultaneous determination of the retention time and the mass-to-charge ratio, confirming both the chain length and the presence of two double bonds (based on the molecular ion peak). nih.govmdpi.com
Table 3: Representative HT-GC Operating Parameters
| Parameter | Condition | Purpose |
| Column | Zebron ZB-5HT Inferno (or similar) | Provides high thermal stability for analyzing high-boiling compounds. phenomenex.com |
| Dimensions | 15 m length x 0.25 mm ID x 0.1 µm film | Standard dimensions for high-resolution separation. |
| Carrier Gas | Helium or Hydrogen | Mobile phase to carry the analyte through the column. |
| Injector Temp. | 380 °C | Ensures rapid volatilization of the long-chain analyte. |
| Oven Program | 100 °C (1 min hold), ramp at 15 °C/min to 420 °C | Temperature gradient to elute compounds across a wide boiling range. nih.gov |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Universal detection for hydrocarbons (FID) or structural information (MS). |
HPLC is a valuable technique for separating hydrocarbon mixtures into different classes (e.g., saturates, olefins, aromatics). google.compublications.gc.ca For a non-polar compound like this compound, normal-phase HPLC is typically employed. nih.gov This method uses a polar stationary phase (e.g., silica or alumina-based columns) and a non-polar mobile phase (e.g., n-hexane). researchgate.net
Separation is based on the polarity of the analytes. The two double bonds in this compound make it slightly more polar than a saturated alkane, causing it to interact more strongly with the polar stationary phase. researchgate.net As a result, in a hydrocarbon class separation, saturated alkanes would elute first, followed by olefins like this compound, and then by more polar aromatic compounds. This allows for the isolation and quantification of the diene from a complex matrix. google.com
Table 4: Typical HPLC System for Hydrocarbon Class Separation
| Component | Specification | Function |
| Stationary Phase | Silica or Nitrophenyl-bonded Silica Column | Polar phase that interacts with analytes based on their polarity. nih.govresearchgate.net |
| Mobile Phase | n-Hexane (Isocratic) | Non-polar solvent to elute non-polar compounds. researchgate.net |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation and retention times. |
| Detector | Refractive Index Detector (RID) or UV (at low wavelength) | Universal detection for hydrocarbons (RID) or detection of double bonds (UV). |
| Elution Order | 1. Saturated Alkanes2. Olefins (e.g., this compound) 3. Aromatics | Separation from less polar to more polar compounds. google.com |
Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC) when using an organic mobile phase, separates molecules based on their hydrodynamic volume in solution. wikipedia.orgchromatographyonline.com This technique is ideal for determining the molecular weight and molecular weight distribution of large molecules. wikipedia.org
The sample is passed through a column packed with porous beads. wikipedia.org Larger molecules cannot enter the pores and thus travel a shorter path, eluting first. Smaller molecules can diffuse into the pores, increasing their path length and causing them to elute later. For a pure sample of this compound, SEC would produce a single, sharp peak. By running a calibration curve with standards of known molecular weights (e.g., polystyrene standards), the retention time of the this compound peak can be used to accurately determine its molecular weight (theoretical MW ≈ 490.93 g/mol ). chromatographyonline.comgoogle.com This serves as an excellent method to confirm the chain length and check for the presence of oligomers or degradation products. acs.org
Table 5: SEC System for Molecular Weight Analysis of this compound
| Parameter | Specification | Purpose |
| Stationary Phase | Polystyrene-divinylbenzene (PS-DVB) gel columns | Porous packing material that separates molecules by size. chromatographyonline.com |
| Mobile Phase | Tetrahydrofuran (THF) or Toluene | Solvent to dissolve the hydrocarbon and carry it through the column. google.com |
| Calibration | Polystyrene standards (range: 100 to 50,000 g/mol ) | Creates a curve of log(MW) vs. retention time for molecular weight determination. |
| Detector | Refractive Index Detector (RID) | Provides a signal proportional to the concentration of the eluting analyte. |
| Expected Result | A single peak corresponding to a MW of ~491 g/mol | Confirms the molecular weight and purity of the compound. |
Mechanistic Organic Reactions and Transformation Pathways of Long Chain Dienes
Electrophilic and Radical Addition Reactions
The double bonds at the C1-C2 and C7-C8 positions behave like typical alkenes, undergoing addition reactions. The significant separation between them means they react independently in most non-polymerization contexts.
Selective hydrogenation of a non-conjugated diene allows for the reduction of one or both double bonds. The choice of catalyst and reaction conditions is crucial for controlling the extent of saturation. Noble metals like palladium and platinum are effective catalysts for the hydrogenation of dienes. tesisenred.netgoogle.com In processes involving diene-based polymers, palladium compounds have been used to selectively hydrogenate carbon-carbon double bonds. google.com For a substrate like Pentatriaconta-1,7-diene, partial hydrogenation could yield Pentatriacont-1-ene or Pentatriacont-7-ene, while complete hydrogenation would produce pentatriacontane. The selectivity towards monoalkenes versus the fully saturated alkane depends on the relative stabilities of intermediate radical species on the catalyst surface. tesisenred.net
Deuteration studies, where deuterium (B1214612) (D) replaces hydrogen (H), are instrumental in elucidating reaction mechanisms. unam.mx These studies often reveal insights into stereochemistry and kinetic isotope effects. For example, deuterium labeling experiments have been used to investigate radical decyanation chemistry in the synthesis of α,ω-dienes, proving instrumental in preventing undesired olefin isomerization. acs.org In catalytic sequences involving palladium, D₂O can be used as a deuterium source to label C-H bonds, with the extent of deuteration providing evidence for specific intermediates and pathways, such as the involvement of allenamides in dual isomerization reactions. rsc.org
Table 1: Catalysts in Selective Hydrogenation of Dienes
| Catalyst System | Substrate Type | Observation | Reference |
|---|---|---|---|
| Palladium/Charcoal (Pd/C) | Diene Carboxylates | Efficient for complete hydrogenation; partial hydrogenation products not observed, suggesting rapid subsequent reaction. | mdpi.com |
| Nickel-Sulfide (Ni-S/SiO₂) | 1,3-Pentadiene | Presulfiding increases selectivity to olefins. | researchgate.net |
| Zinc Oxide (ZnO) | 1,3-Pentadiene | High selectivity (87.3%) for hydrogenation of the internal double bond. | rsc.org |
The addition of halogens (e.g., Br₂) or hydrohalic acids (e.g., HBr, HCl) to the isolated double bonds of this compound is expected to follow standard alkene chemistry. libretexts.org
In hydrohalogenation , the addition of an acid like HBr proceeds via an electrophilic addition mechanism. masterorganicchemistry.comchadsprep.com According to Markovnikov's rule, the hydrogen atom adds to the carbon atom that already has more hydrogen atoms, leading to the formation of the more stable carbocation intermediate. masterorganicchemistry.comlibretexts.orgfiveable.me For this compound, this would occur at both the C1-C2 and C7-C8 double bonds.
Attack at C1=C2: Protonation of C1 forms a secondary carbocation at C2. Subsequent attack by the halide (X⁻) yields a 2-halo product.
Attack at C7=C8: Protonation of C8 forms a secondary carbocation at C7. Subsequent attack by the halide yields a 7-halo product.
The reaction proceeds through a carbocation intermediate, making rearrangements possible, although less likely for these specific positions unless a more stable carbocation can be formed nearby. chadsprep.com
Radical addition of HBr, typically initiated by peroxides, follows an anti-Markovnikov regioselectivity. In this case, the bromine radical adds first to the less substituted carbon (C1 or C8) to generate the more stable secondary carbon radical at C2 or C7, respectively. Subsequent abstraction of a hydrogen atom from HBr yields the terminal halide. Radical addition to conjugated dienes often results in the 1,4-adduct. lumenlearning.comramauniversity.ac.in
Table 2: Regioselectivity in Addition Reactions to a Terminal Alkene (R-CH=CH₂)
| Reaction | Reagent | Mechanism | Product | Rule | Reference |
|---|---|---|---|---|---|
| Hydrohalogenation | H-X (e.g., HBr) | Electrophilic Addition | R-CH(X)-CH₃ | Markovnikov | masterorganicchemistry.comlibretexts.org |
Polymerization Chemistry of Alpha,Omega-Dienes
Alpha,omega-dienes (α,ω-dienes), such as this compound, are important monomers that can be polymerized to afford polymers with diverse microstructures, including cyclic units and pendant vinyl groups. researchgate.net
Coordination polymerization of α,ω-dienes using single-site metal catalysts (e.g., based on Group 3, 4, and some late transition metals) is a powerful method for creating polymers with controlled architectures. researchgate.netnih.gov These catalysts, often metallocene-based, activate the diene monomer and guide the polymerization process through a coordination/insertion mechanism at the metal-alkyl center. nih.gov
The polymerization of non-conjugated dienes can result in several outcomes:
Polymer with Pendant Vinyl Groups: If only one of the two double bonds in the monomer reacts (e.g., the C1=C2 bond), the result is a linear polymer with unreacted vinyl groups pending from the main chain.
Cross-linked Polymers: If both double bonds react with different growing polymer chains, a cross-linked, often insoluble, network is formed. researchgate.net
Cyclopolymerization: If both double bonds of a single monomer unit react intramolecularly, a cyclic unit is incorporated into the polymer backbone (discussed in 4.2.2). researchgate.net
The specific outcome is highly dependent on the catalyst structure, monomer concentration, and reaction conditions. researchgate.net
Cyclopolymerization is an efficient process for producing cyclopolyolefins, which often exhibit desirable properties like high transparency and thermal stability. researchgate.net In this mechanism, the catalyst adds to one double bond of the α,ω-diene, and the resulting active center then reacts with the second double bond within the same monomer unit in an intramolecular cyclization step before adding the next monomer.
For a 1,7-diene, this process would lead to the formation of seven-membered rings within the polymer chain. Studies on shorter α,ω-dienes like 1,6-heptadiene (B165252) have shown that iron and cobalt complexes can catalyze cyclopolymerization to produce polymers containing five-membered rings with high selectivity. nih.gov The structure of the monomer and the catalyst design are critical in determining the efficiency and stereoselectivity of the cyclization step. researchgate.net
Acyclic Diene Metathesis (ADMET) is a step-growth condensation polymerization used to convert terminal dienes into polyenes. wikipedia.orgrsc.org The reaction is driven by the removal of a volatile byproduct, typically ethylene (B1197577) gas. wikipedia.orgadvancedsciencenews.com ADMET offers excellent control over polymer structure and is tolerant of many functional groups, making it a versatile tool for synthesizing precisely defined polymers. wikipedia.orgnih.gov
The general mechanism for ADMET polymerization of an α,ω-diene is: n CH₂=CH-(CH₂)ₓ-CH=CH₂ → -[CH=CH-(CH₂)ₓ]ₙ- + n CH₂=CH₂
For this compound, which is not a terminal α,ω-diene, a direct ADMET polymerization is not feasible. However, related olefin metathesis reactions could be employed for other transformations. The principles of ADMET are best illustrated with true α,ω-dienes like 1,9-decadiene (B157367), which has been polymerized to poly(octenylene) with high molecular weight. wikipedia.org The stereochemistry of the newly formed double bonds (cis/trans) in the polymer backbone can be controlled by the choice of catalyst and reaction conditions. nih.govmdpi.com
Table 3: Polymerization Methods for α,ω-Dienes
| Polymerization Method | Catalyst Type | Driving Force | Resulting Structure | Reference |
|---|---|---|---|---|
| Coordination Polymerization | Single-Site Metal Catalysts (e.g., Metallocenes) | Monomer Insertion | Linear with pendant vinyls, cross-linked, or cyclopolymer. | researchgate.netnih.gov |
| Cyclopolymerization | Fe or Co complexes, Hafnium complexes | Intramolecular Cyclization | Polymer with cyclic units in the backbone. | researchgate.netnih.gov |
Synthesis of Long-Chain Branched Polymeric Systems
The synthesis of precisely structured long-chain branched polymers represents a significant area of materials science, and long-chain dienes like this compound serve as valuable monomers in these processes. Methodologies such as Acyclic Diene Metathesis (ADMET) polymerization and metallocene-catalyzed polymerization are pivotal for creating complex and tailored polymer architectures. advancedsciencenews.com
ADMET polymerization is a step-growth condensation reaction that typically involves the coupling of α,ω-dienes, driven by the removal of a small volatile alkene like ethylene. nih.gov This method, pioneered by Wagener and coworkers, allows for the synthesis of a wide array of polymers, including precisely branched polyethylene (B3416737). advancedsciencenews.comnih.gov While traditionally used for linear polymers, ADMET can be adapted to produce branched structures through the specific design of monomers. advancedsciencenews.com A diene such as this compound, which is not an α,ω-diene, could be copolymerized with a traditional α,ω-diene. In this scenario, the terminal double bond (C1) would participate in the linear chain growth, while the internal double bond (C7) would remain as a pendant reactive site along the polymer backbone. These pendant groups could then be used in subsequent reactions to create branches.
Another powerful technique involves the use of metallocene catalysts. core.ac.uk In this approach, long-chain branching can be achieved via the copolymerization of ethylene with macromonomers—polymer chains that possess a terminal vinyl group. core.ac.uk A catalyst must be capable of both producing these vinyl-terminated chains and reincorporating them into a growing polymer chain. core.ac.uk The copolymerization of ethylene with a non-conjugated diene can also lead to branched or even cross-linked structures. core.ac.uk The incorporation of this compound in a metallocene-catalyzed polymerization with ethylene could lead to the formation of a polyethylene chain with long C33H65 pendant groups, effectively creating a long-chain branched polymer.
Table 1: Polymerization Methods for Long-Chain Dienes
| Polymerization Method | Catalyst Type | Mechanism Highlights | Potential Structure with this compound |
|---|---|---|---|
| Acyclic Diene Metathesis (ADMET) | Ruthenium-carbene (e.g., Grubbs' catalyst) | Step-growth polymerization of terminal dienes with removal of ethylene. nih.govorgoreview.com | Copolymerization could yield a linear polymer with pendant C33H65-ene groups available for further branching reactions. |
| Metallocene Catalysis | Group IV metallocenes (e.g., zirconocene) | Chain-growth copolymerization of ethylene and α-olefins or dienes. core.ac.uk | Incorporation into a polyethylene backbone to form precise long-chain branches. core.ac.ukresearchgate.net |
| Anionic Polymerization | Organolithium initiators | Living polymerization followed by coupling with chlorosilanes and subsequent hydrogenation. uoi.gr | Could be used to create model branched polymers where the diene is incorporated into a precisely defined architecture. uoi.gr |
Chemically Induced Degradation and Cleavage Reactions (e.g., Oxidation with Permanganate)
The chemical degradation of long-chain dienes can be achieved through various reactions, with oxidative cleavage being a prominent example. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) are effective for cleaving the carbon-carbon double bonds within an alkene. echemi.comresearchgate.net This reaction is particularly useful for structural elucidation and for breaking down large organic molecules into smaller, functionalized fragments.
When this compound is treated with a strong solution of potassium permanganate, both of its double bonds—at the C1-C2 and C7-C8 positions—are cleaved. echemi.com The mechanism initially involves the formation of a cyclic manganate (B1198562) ester at each double bond, which then undergoes cleavage. echemi.com
The nature of the final products depends on the substitution pattern of the original double bond:
Cleavage at C1=C2 (terminal double bond): The terminal CH₂ group is oxidized to formaldehyde, which is subsequently oxidized to formic acid and then to carbon dioxide and water under harsh conditions. The C2 carbon is oxidized to a carboxylic acid.
Cleavage at C7=C8 (internal double bond): Both C7 and C8 are converted into carboxylic acid groups.
Therefore, the complete oxidative cleavage of one molecule of this compound with potassium permanganate yields three distinct molecules: carbon dioxide, hexanoic acid, and heptacosanedioic acid.
Table 2: Oxidative Cleavage Products of this compound with KMnO₄
| Reactant | Reagent | Bond Cleaved | Products |
|---|---|---|---|
| This compound (C₃₅H₆₈) | Potassium Permanganate (KMnO₄) | C1=C2 | Carbon Dioxide (CO₂) + Heptacosanedioic acid (HOOC-(CH₂)₂₅-COOH) |
| This compound (C₃₅H₆₈) | Potassium Permanganate (KMnO₄) | C7=C8 | Hexanoic acid (CH₃(CH₂)₄COOH) |
Catalytic Cracking Behavior of Long-Chain Alkenes
Catalytic cracking is a cornerstone process in the petroleum industry used to break down large, low-demand long-chain hydrocarbons into smaller, more valuable molecules like gasoline-range alkanes and alkenes. savemyexams.comsavemyexams.comwikipedia.org This process is conducted at high temperatures and in the presence of a solid acid catalyst.
When a long-chain alkene such as this compound (C₃₅H₆₈) is subjected to catalytic cracking, it undergoes a series of complex reactions. The process typically employs temperatures between 450°C and 700°C and catalysts like alumina (B75360) or silica (B1680970) (often in the form of zeolites). savemyexams.comstudymind.co.uktutormyself.com
The fundamental mechanism involves the formation of carbocation intermediates. researchgate.netbritannica.com The reaction initiates on the acidic sites of the catalyst, where a proton can be added to one of the double bonds of the diene, or a hydride ion can be abstracted from the alkane portion of the chain, forming a carbocation. britannica.com This highly reactive intermediate then undergoes rapid rearrangement and C-C bond scission (a process known as β-scission) to produce a smaller alkene and a new, smaller carbocation. researchgate.net This new carbocation continues the chain reaction, leading to a random fragmentation of the original long chain.
The cracking of this compound does not yield a single set of products but rather a wide distribution of shorter-chain alkanes and alkenes. The exact composition of the product mixture depends on the specific process conditions (temperature, pressure, catalyst type, and residence time).
Table 3: Illustrative Examples of Catalytic Cracking Products from this compound
| Reactant | Process Conditions | Potential Reaction Pathway (Illustrative) | Products |
|---|---|---|---|
| This compound (C₃₅H₆₈) | High Temperature (450-700°C), Alumina/Silica Catalyst savemyexams.comtutormyself.com | C₃₅H₆₈ → C₁₂H₂₄ (Dodecene) + C₂₃H₄₄ (Tricosene) | Mixture of smaller alkenes. |
| This compound (C₃₅H₆₈) | High Temperature (450-700°C), Alumina/Silica Catalyst savemyexams.comtutormyself.com | C₃₅H₆₈ → C₁₅H₃₂ (Pentadecane) + C₂₀H₃₆ (Eicosene mixture) | Mixture of smaller alkanes and alkenes. |
| This compound (C₃₅H₆₈) | High Temperature (>850°C), Steam studymind.co.uk | C₃₅H₆₈ → C₂H₄ (Ethene) + C₃H₆ (Propene) + other fragments | High proportion of small alkenes. savemyexams.comstudymind.co.uk |
Theoretical and Computational Chemical Investigations
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule from first principles. For a molecule like Pentatriaconta-1,7-diene, methods such as Density Functional Theory (DFT) are employed to determine its molecular geometry, orbital energies, and electronic distribution. rsc.org
Detailed research findings from analogous systems suggest that such calculations would reveal the localization of electron density around the C=C double bonds of the diene functional group. Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com For this compound, the HOMO would likely be associated with the π-orbitals of the diene system, while the LUMO would be the corresponding π* antibonding orbitals.
Spectroscopic properties, which are a direct consequence of the molecule's electronic and vibrational states, can also be predicted. For instance, computational methods can generate theoretical FT-IR and NMR spectra that aid in the structural elucidation of the compound. nih.gov While experimental spectra for this compound are not widely available, theoretical predictions provide valuable reference data.
Table 1: Predicted Quantum Chemical Parameters for this compound (Illustrative) This table presents hypothetical, yet representative, quantum chemical data for this compound, calculated at the DFT/B3LYP/6-31G(d) level of theory.
| Parameter | Predicted Value | Unit | Significance |
| EHOMO | -6.25 | eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | 0.85 | eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 7.10 | eV | Indicator of chemical reactivity and kinetic stability. |
| Dipole Moment (μ) | 0.35 | Debye | Measure of the overall polarity of the molecule. |
| Ionization Potential | 6.25 | eV | Energy required to remove an electron. |
| Electron Affinity | -0.85 | eV | Energy released when an electron is added. |
Molecular Dynamics (MD) Simulations of Long-Chain Hydrocarbon Behavior
Molecular Dynamics (MD) simulations are a powerful tool for studying the physical behavior of large molecules over time. mdpi.com For this compound, MD simulations can provide insights into its conformational dynamics, phase behavior, and interactions in a condensed phase or solution. These simulations model the molecule as a collection of atoms interacting through a set of classical potential energy functions, known as a force field. wikipedia.org
In a simulated environment, such as a lipid bilayer or a solvent box, MD can be used to calculate transport properties like the diffusion coefficient and to observe aggregation behavior. mdpi.comrsc.org These simulations are crucial for understanding how such long-chain molecules behave in biological or industrial systems.
Table 2: Illustrative Molecular Dynamics Simulation Output for this compound in a Hexane Solvent Box This table shows typical properties that would be calculated from an MD simulation of a single this compound molecule.
| Property | Simulated Value | Unit | Description |
| Radius of Gyration (Rg) | 12.5 | Å | A measure of the molecule's compactness. |
| End-to-End Distance | 38.2 | Å | The average distance between the first and last carbon atoms. |
| Diffusion Coefficient | 1.8 x 10-5 | cm2/s | Rate of movement of the molecule through the solvent. |
| Average Number of Gauche Defects | 4.7 | - | Number of C-C-C-C dihedral angles in a gauche conformation, indicating chain flexibility. |
Mechanistic Modeling of Diene Reactions via Density Functional Theory (DFT)
The reactivity of the 1,7-diene moiety in this compound can be investigated using DFT to model reaction mechanisms. pku.edu.cn DFT is widely used to map the potential energy surfaces of chemical reactions, identifying transition states, intermediates, and products. rsc.org This allows for the determination of reaction pathways and activation energies, providing a deeper understanding of reaction selectivity (e.g., regio- and stereoselectivity).
For this compound, potential reactions include electrophilic additions to the double bonds, cycloaddition reactions, and metal-catalyzed isomerizations. For example, a DFT study could model the Diels-Alder reaction where the 1,7-diene acts (if it were conjugated, which it is not, but could potentially isomerize to be) or participates in other pericyclic reactions. More likely would be modeling reactions such as epoxidation or hydrogenation. DFT calculations on the Cu(I)-catalyzed addition of 1,4-pentadiene (B1346968) to a ketone provide a template for how such a reaction could be modeled, elucidating the role of the catalyst and the origins of stereoselectivity. rsc.org
By calculating the relative energies of different transition states, researchers can predict the most favorable reaction products under various conditions, guiding experimental synthetic efforts. pku.edu.cn
Force Field Development and Validation for Large Aliphatic Systems
The accuracy of MD simulations is critically dependent on the quality of the underlying force field. wikipedia.org For a molecule like this compound, a robust force field must accurately describe the bonded (bond stretching, angle bending, torsions) and non-bonded (van der Waals, electrostatic) interactions. General-purpose force fields like the General Amber Force Field (GAFF) are designed to cover a wide range of organic molecules, but for specific applications, parameter refinement or development may be necessary. ambermd.org
The development of a specific force field for long-chain dienes would involve a multi-step process. nih.gov First, parameters for the bonded terms, especially the dihedral potentials around the C-C and C=C bonds, are derived from high-level quantum chemical calculations. These calculations map the potential energy as a function of bond rotation. Second, non-bonded parameters, particularly partial atomic charges, are often fitted to reproduce the electrostatic potential surface calculated by quantum mechanics. ambermd.org
Finally, the entire force field is validated by performing MD simulations of the pure liquid or a relevant mixture and comparing the calculated bulk properties (e.g., density, heat of vaporization) with available experimental data. The extension of the Slipids force field to include polyunsaturated lipids is a prime example of this process, where parameters were developed using ab initio calculations and validated against experimental bilayer properties. nih.gov
Translational Applications in Advanced Materials Science and Chemical Synthesis
Precision Synthesis of Polymeric Materials with Tunable Microstructures
The presence of two distinct double bonds in Pentatriaconta-1,7-diene allows it to be used as a specialty comonomer in olefin polymerization, enabling the synthesis of polymers with highly controlled and tunable architectures, such as long-chain branches and cyclic units.
The incorporation of non-conjugated α,ω-dienes like this compound into a polymerization reaction with α-olefins (e.g., ethylene (B1197577), propylene) is a well-established strategy for introducing long-chain branches (LCBs) into the polymer backbone. google.comcapes.gov.br This process is typically mediated by transition metal catalysts, such as metallocenes or half-titanocenes. mdpi.commdpi.com
The mechanism involves the initial insertion of one of the diene's vinyl groups into a growing polymer chain. This leaves the second, non-conjugated vinyl group pendant to the main chain. mdpi.com This pendant double bond can then be incorporated into another growing polymer chain, effectively linking two chains together and creating a tri-functional branch point. google.com The very long C35 chain of this compound would result in the formation of exceptionally long branches, significantly influencing the rheological and mechanical properties of the resulting polyolefin.
The ability to control the amount of branching is a key advantage of this method. Factors such as the catalyst system, polymerization temperature, and the feed ratio of the diene to the α-olefin monomer can be adjusted to fine-tune the density and length of the branches. mdpi.com This control is difficult to achieve with other branching mechanisms, which can sometimes lead to excessive branching, causing gel formation and reactor fouling. google.com
Table 1: Catalyst Systems for Long-Chain Branching via Diene Incorporation
| Catalyst System | Monomers | Key Findings | Reference |
|---|---|---|---|
| Cp*TiMe₂(O-2,6-ⁱPr₂C₆H₃)–Borate / AlⁱBu₃/Al(n-C₈H₁₇)₃ | 1-Decene, 1,9-Decadiene (B157367) | Synthesis of ultrahigh molecular weight, highly branched polymers with low polydispersity. Branching controlled by temperature and co-catalyst ratio. | mdpi.com |
| Cp*TiCl₂(O-2,6-ⁱPr₂C₆H₃)–MAO | Ethylene, 1,7-Octadiene | Afforded polymers containing terminal olefinic double bonds in the side chains without cross-linking. | mdpi.com |
| Metal-ligand catalyst with ≥2 polymer chain sites | C₄-C₁₂ alkene monomers, Diene | Connects two growing polymer chains with the diene, creating tri-functional long-chain branches. | google.com |
| Half-titanocene / MAO | 1-Octene, 1,7-Octadiene | High catalytic activity leading to high molecular weight copolymers with controllable content of double bonds in the side chains. | mdpi.com |
In addition to forming branches via intermolecular reactions, α,ω-dienes can undergo intramolecular cyclization during polymerization to form cyclic units within the polymer chain, a process known as cyclopolymerization. acs.orgcnr.it This method is valuable for creating cyclopolyolefins, which often exhibit enhanced thermal stability, higher glass transition temperatures, and improved optical properties compared to their linear analogues.
Vanadium-based catalysts have been shown to be effective in the terpolymerization of ethylene, cyclic olefins, and α,ω-dienes like 1,5-hexadiene (B165246) and 1,7-octadiene. acs.orgcnr.it The mechanism involves the insertion of one double bond of the diene, followed by an intramolecular coordination and insertion of the pendant double bond, closing a ring. The size of the resulting ring is determined by the length of the diene chain. cnr.it
For this compound, a direct intramolecular cyclization would lead to a very large and entropically disfavored 36-membered ring. Therefore, under typical polymerization conditions, the intermolecular reaction leading to long-chain branching is more likely. However, under highly dilute conditions or with specific catalytic systems designed to promote cyclization, the formation of large macrocyclic structures within the polymer backbone could be achieved, leading to novel materials with unique topologies.
Precursors in the Elucidation and Synthesis of Complex Natural Products
The 1,3-diene motif is a common structural feature in a vast array of natural products, including polyketides, macrolides, and terpenoids. mdpi.commdpi.com Synthetic strategies to access these complex molecules often rely on the stereoselective construction of such diene systems. mdpi.compkusz.edu.cn While no specific synthesis of a natural product directly employing this compound has been documented, its structure makes it a hypothetical and potent precursor for certain classes of large, lipid-like natural products or macrocycles.
A long aliphatic chain with reactive handles at both ends, such as that in this compound, could serve as a key building block. For instance, a ring-closing metathesis (RCM) reaction across the two double bonds could, in principle, form a large macrocyclic alkene, a core structure in many complex natural products. Alternatively, the two double bonds could be functionalized independently through selective chemical transformations. One double bond could be used as an anchor point to build one part of a complex molecule, while the other is carried through several synthetic steps before being used in a late-stage cyclization or coupling reaction. rsc.org
Modern synthetic methods like oxidative diene cyclization to form substituted tetrahydrofurans beilstein-journals.org or transition-metal-catalyzed cross-coupling reactions to build polyene chains mdpi.com could be applied to a precursor like this compound to construct complex molecular architectures found in nature.
Building Blocks for Novel Amphiphilic or Supramolecular Assemblies
Amphiphilic molecules, which possess both hydrophilic (water-loving) and lipophilic (fat-loving) parts, can spontaneously self-assemble in solution to form ordered structures like micelles, vesicles, and nanotubes. acs.orgwikipedia.org this compound is an ideal hydrophobic building block for creating novel polymerizable amphiphiles.
To create an amphiphile, the long C35 hydrocarbon chain would serve as the hydrophobic tail. A hydrophilic headgroup could be installed by chemically modifying one of the terminal alkene groups. For example, hydroboration-oxidation would yield a long-chain alcohol, or ozonolysis followed by reductive amination could install an amine group.
The resulting amphiphile would possess a long, hydrophobic tail and a polar headgroup, driving self-assembly in aqueous environments. nih.gov Crucially, the second, unmodified vinyl group from the original diene would be located at the interface between the hydrophobic core and the hydrophilic corona of the resulting supramolecular assembly. d-nb.info This strategically placed reactive group can then be polymerized, for instance, through UV irradiation or the addition of a radical initiator. nih.govd-nb.info This polymerization locks the self-assembled architecture into a robust, covalently linked nanostructure, transforming a dynamic assembly into a stable material with a defined shape and size. acs.org This strategy allows for the creation of stabilized vesicles for drug delivery, ordered nanotubular structures for molecular transport, or patterned surfaces. acs.org
Table 2: Potential Supramolecular Assemblies from this compound-Derived Amphiphiles
| Amphiphile Headgroup | Supramolecular Structure | Polymerization Method | Potential Application | Reference |
|---|---|---|---|---|
| Carboxylic Acid (-COOH) | Bilayer Vesicles, Langmuir-Blodgett Films | Photopolymerization of pendant vinyl groups | Stabilized drug delivery systems, robust thin films | d-nb.info |
| Alcohol (-OH) | Helical Ribbons, Nanotubes | Cross-linking of vinyl groups | Nanostructured materials, chiral separation | acs.org |
| Phosphonium Cation (-P(R)₃⁺) | Hexagonal Phases | Radical polymerization | Templated synthesis of mesoporous materials | acs.org |
| Amine (-NH₂) | Micelles, Bilayers | Chain-growth polymerization | pH-responsive materials, gene delivery | nih.gov |
Environmental Fate and Biogeochemical Cycling of Unsaturated Hydrocarbons
Abiotic Transformation Processes in Environmental Compartments
The environmental transformation of Pentatriaconta-1,7-diene, in the absence of biological activity, is primarily driven by abiotic processes such as photolysis, hydrolysis, and oxidation. These processes vary in significance depending on the environmental compartment—air, water, or soil.
When released into the atmosphere, long-chain hydrocarbons can undergo photo-oxidation. nih.gov This process involves the reaction of the hydrocarbon with photochemically generated oxidants, such as hydroxyl radicals (•OH). The presence of double bonds in this compound makes it susceptible to attack by ozone (O₃) as well. These reactions can lead to the formation of smaller, more soluble, and often more reactive compounds, including aldehydes, ketones, and carboxylic acids. acs.org
In aquatic environments, hydrolysis is generally not a significant degradation pathway for long-chain hydrocarbons as they lack hydrolyzable functional groups. However, photo-oxidation can still occur in the sunlit surface layers of water bodies. The low water solubility of this compound means it is more likely to partition to sediments and suspended organic matter. frontiersin.org
In soil and sediment, the abiotic transformation of this compound is influenced by the chemical composition of the matrix. Sorption to soil organic matter and clay minerals can reduce its bioavailability and protect it from degradation. nih.gov Abiotic oxidation can also occur, catalyzed by minerals present in the soil.
Table 1: Key Abiotic Transformation Processes for Long-Chain Unsaturated Hydrocarbons
| Process | Environmental Compartment | Primary Reactants | Potential Products |
|---|---|---|---|
| Photo-oxidation | Atmosphere, Water Surface | Hydroxyl radicals (•OH), Ozone (O₃) | Aldehydes, Ketones, Carboxylic acids |
| Hydrolysis | Water | Water (H₂O) | Generally not significant |
| Oxidation | Soil, Sediment | Mineral surfaces, Oxygen (O₂) | Oxygenated hydrocarbons |
Microbial Degradation Mechanisms for Long-Chain Unsaturated Hydrocarbons
The microbial breakdown of this compound is a critical component of its natural attenuation. Both aerobic and anaerobic microorganisms have evolved sophisticated enzymatic systems to utilize such compounds as sources of carbon and energy.
Aerobic Biodegradation Pathways and Enzyme Systems
Under aerobic conditions, the biodegradation of long-chain alkenes like this compound is initiated by oxygenase enzymes. nih.gov These enzymes introduce oxygen atoms into the hydrocarbon molecule, increasing its reactivity and facilitating subsequent metabolic steps.
The initial attack often occurs at the terminal methyl group or at one of the double bonds. Terminal oxidation of the alkane chain involves a class of enzymes known as alkane hydroxylases (e.g., AlkB), which convert the terminal methyl group to a primary alcohol. researchgate.net This alcohol is then further oxidized to an aldehyde and a carboxylic acid. The resulting fatty acid can then enter the β-oxidation pathway to be sequentially broken down into two-carbon units of acetyl-CoA. researchgate.net
Alternatively, oxidation can occur at the double bond, leading to the formation of an epoxide, which is then hydrolyzed to a diol. uni-konstanz.de Subsequent cleavage of the diol can also lead to the formation of intermediates that enter central metabolic pathways.
Table 2: Key Enzyme Systems in Aerobic Biodegradation of Long-Chain Alkenes
| Enzyme Class | Function | Initial Substrate | Product |
|---|---|---|---|
| Alkane Hydroxylase (e.g., AlkB) | Terminal oxidation | Alkane chain | Primary alcohol |
| Monooxygenase | Epoxidation of double bond | Alkene | Epoxide |
| Alcohol Dehydrogenase | Oxidation of alcohol | Primary alcohol | Aldehyde |
| Aldehyde Dehydrogenase | Oxidation of aldehyde | Aldehyde | Carboxylic acid |
Anaerobic Biodegradation by Methanogenic and Other Microbial Consortia
In the absence of oxygen, the biodegradation of this compound can be carried out by complex microbial consortia, often culminating in methanogenesis. nih.gov The presence of unsaturation in the molecule is a key feature that allows for its anaerobic degradation. uni-konstanz.de
Studies on the anaerobic degradation of long-chain alkenes have shown that the process is often initiated by the addition of a molecule across the double bond. oup.comcapes.gov.br In methanogenic consortia, the degradation of unsaturated hydrocarbons can be initiated by hydration of the double bond, followed by oxidation of the resulting alcohol. uni-konstanz.de
The breakdown of the long-chain molecule proceeds through a series of syntrophic interactions. Primary fermentative bacteria break down the hydrocarbon into smaller molecules such as fatty acids, hydrogen, and acetate. oup.com These intermediates are then utilized by secondary fermenters and ultimately by methanogenic archaea, which produce methane (B114726) and carbon dioxide. oup.comuni-konstanz.de Key methanogens involved in these consortia include species from the genera Methanospirillum and Methanothrix. uni-konstanz.deoup.com
Factors Governing Environmental Persistence and Attenuation
The persistence of this compound in the environment is determined by a combination of its intrinsic properties and various environmental factors.
Intrinsic Properties:
Molecular Weight: High molecular weight compounds like this compound have low volatility and low water solubility, which increases their tendency to sorb to soil and sediment, reducing their availability for microbial degradation. frontiersin.orglyellcollection.org
Unsaturation: The presence of double bonds makes the molecule more susceptible to both abiotic oxidation and enzymatic attack compared to its saturated analogue, pentatriacontane. uni-konstanz.de
Environmental Factors:
Oxygen Availability: Aerobic degradation is generally faster and more efficient than anaerobic degradation. nih.gov The presence of oxygen is a primary determinant of the degradation pathway and rate.
Nutrient Availability: Microbial degradation requires essential nutrients such as nitrogen and phosphorus. nih.gov Their scarcity can limit the growth and activity of hydrocarbon-degrading microorganisms.
Temperature and pH: These parameters affect microbial activity and the rates of enzymatic reactions.
Bioavailability: The extent to which this compound is available to microorganisms is a major limiting factor. nih.gov Sorption to organic matter and soil minerals can significantly decrease its bioavailability. nih.gov The production of biosurfactants by some microorganisms can enhance the bioavailability of hydrophobic compounds. biorxiv.org
Table 3: Factors Influencing the Environmental Persistence of this compound
| Factor | Influence on Persistence |
|---|---|
| High Molecular Weight | Increases persistence due to low volatility and solubility |
| Presence of Double Bonds | Decreases persistence by providing sites for chemical and enzymatic attack |
| Anoxic Conditions | Increases persistence due to slower degradation rates |
| Nutrient Limitation | Increases persistence by limiting microbial activity |
| Low Bioavailability (Sorption) | Increases persistence by sequestering the compound from microbes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
